molecular formula C16H12F3N3O2 B2577293 3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide CAS No. 848657-90-9

3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide

Cat. No. B2577293
CAS RN: 848657-90-9
M. Wt: 335.286
InChI Key: JIZDQKMDKPQKQT-UHFFFAOYSA-N
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Description

3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide, also known as TFB-TQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the quinoxaline family and has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

Research has shown that derivatives related to 3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide have been evaluated for their immunosuppressive properties. Specifically, compounds like A77-1726 and HR325 have demonstrated strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. This inhibition can lead to a reduction in pyrimidine nucleotide pools, which are essential for normal immune cell functions (Knecht & Löffler, 1998).

CFTR Potentiation

Another study discovered N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR (cystic fibrosis transmembrane conductance regulator) potentiator. This compound was identified through extensive medicinal chemistry and iterative SAR studies aimed at evaluating potency, selectivity, and pharmacokinetic properties, leading to its approval by the FDA for treating cystic fibrosis in patients 6 years and older carrying the G551D mutation (Hadida et al., 2014).

Antibacterial and Antitubercular Activities

A study on 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives revealed excellent antibacterial activity against C. tetani and promising antitubercular and antimalarial activities. These findings indicate the potential of such compounds in combating various infectious diseases (Umamatheswari & Sankar, 2017).

properties

IUPAC Name

3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)10-4-3-5-11(8-10)20-15(24)22-9-14(23)21-12-6-1-2-7-13(12)22/h1-8H,9H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZDQKMDKPQKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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